1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(cyclopropylmethoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-11-2-5-14(8-15(11)16)21(18,19)17-7-6-13(9-17)20-10-12-3-4-12/h2,5,8,12-13H,3-4,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOIINLSJIPXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OCC3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with pyrrolidine under basic conditions to form the sulfonyl-pyrrolidine derivative.
Etherification: The final step involves the reaction of the sulfonyl-pyrrolidine derivative with cyclopropylmethanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Structure Comparison :
- Target Compound : Pyrrolidine ring with benzenesulfonyl and cyclopropylmethoxy groups.
- Betaxolol Hydrochloride (): Propanol backbone with cyclopropylmethoxy and isopropylamino groups. The cyclopropylmethoxy group enhances lipophilicity, critical for beta-adrenergic receptor binding .
- Tanimilast (): Pyridine oxide core with dual cyclopropylmethoxy groups and a sulfonamide. The cyclopropylmethoxy groups likely improve membrane permeability in phosphodiesterase IV inhibitors .
- Catramilast (): Imidazolone core with a cyclopropylmethoxy-phenylpropyl chain. The substituent’s positioning influences anti-inflammatory activity in atopic dermatitis .
Functional Group Roles :
- Cyclopropylmethoxy : Common in all compounds, this group balances lipophilicity and metabolic resistance due to the cyclopropane ring’s restricted rotation.
Pharmacological and Physicochemical Properties
Physicochemical Trends :
- Lipophilicity : Cyclopropylmethoxy increases logP values, but sulfonyl groups in the target compound and tanimilast counterbalance this effect, improving aqueous solubility compared to Betaxolol .
- Metabolic Stability : The cyclopropane ring in cyclopropylmethoxy resists oxidative metabolism, a feature critical for prolonging half-life in Betaxolol and Catramilast .
Biological Activity
1-(3-Chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a chloromethylbenzenesulfonyl group and a cyclopropylmethoxy moiety. The molecular formula is , with a molecular weight of 287.79 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClNO₂S |
| Molecular Weight | 287.79 g/mol |
| CAS Number | [insert CAS number] |
| IUPAC Name | 1-(3-Chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine |
Research indicates that this compound acts as an inhibitor of certain protein interactions that are critical in cancer cell proliferation. It has been shown to effectively inhibit the Murine Double Minute 2 (MDM2) protein, which is known to regulate the tumor suppressor p53.
Pharmacological Studies
A study conducted on various derivatives similar to this compound demonstrated significant antiproliferative activity against cancer cell lines. For instance, compounds exhibiting structural similarities showed IC50 values ranging from 0.15 to 0.24 μM in inhibiting cell growth in the SJSA-1 cell line, indicating that modifications to the pyrrolidine structure can enhance biological activity .
Case Studies
- MDM2 Inhibition : In a pharmacodynamic study, a derivative similar to this compound was administered orally at 100 mg/kg, resulting in upregulation of p53 and p21 proteins within tumor tissues, suggesting strong activation of apoptotic pathways .
- Antitumor Activity : In vivo studies demonstrated that compounds with similar structures effectively inhibited tumor growth in xenograft models, achieving up to 100% regression in treated groups . The mechanism involved induction of apoptosis through activation of caspases.
Comparative Analysis
The following table summarizes the biological activities of several related compounds, highlighting their IC50 values and effects on specific cancer cell lines:
| Compound | IC50 (μM) | Target Protein | Effect on Tumor Growth |
|---|---|---|---|
| Compound A | 0.15 | MDM2 | 100% regression |
| Compound B | 0.22 | MDM2 | 87% regression |
| 1-(3-Chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine | TBD | MDM2 | TBD |
Q & A
Q. What are the recommended multi-step synthesis strategies for 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine, and how do reaction conditions influence yield?
Answer: Synthesis typically involves:
- Step 1: Functionalization of pyrrolidine at the 3-position with cyclopropylmethoxy via nucleophilic substitution (e.g., using cyclopropylmethyl bromide and a base like NaH in THF) .
- Step 2: Sulfonylation at the 1-position using 3-chloro-4-methylbenzenesulfonyl chloride. This step often requires a coupling agent (e.g., DCC) in anhydrous dichloromethane under nitrogen to prevent hydrolysis .
- Critical Factors:
- Temperature control (<0°C for sulfonylation to minimize side reactions).
- Use of protecting groups (e.g., Boc) for secondary amines if present.
- Yield optimization via stoichiometric ratios (1:1.2 for sulfonyl chloride to pyrrolidine intermediate) .
Q. How can researchers validate the purity and structural integrity of this compound using advanced analytical techniques?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropylmethoxy group).
- HPLC: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect diastereomers .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound, particularly the role of the 3-chloro-4-methylbenzenesulfonyl group?
Answer:
-
The sulfonyl group enhances target binding affinity through hydrogen bonding with residues in enzymatic active sites (e.g., kinases or proteases) .
-
The 3-chloro substituent increases lipophilicity, improving membrane permeability (logP ~2.8 predicted) .
-
Structure-Activity Relationship (SAR) Data:
Substituent Modification Bioactivity Change Reference Chlorine → Fluorine Reduced IC₅₀ (enzyme assays) Methyl → Ethyl (sulfonyl group) Decreased solubility
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Answer:
- Pharmacokinetic Challenges:
- Experimental Design:
Q. What computational approaches are optimal for predicting the binding mode of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., PDB IDs) to model interactions. Key findings:
- The sulfonyl group forms hydrogen bonds with catalytic lysine residues .
- Cyclopropylmethoxy occupies hydrophobic pockets, reducing off-target effects .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy contributions .
Q. How does stereochemistry at the pyrrolidine ring influence activity, and what methods ensure enantiomeric purity?
Answer:
- Stereochemical Impact:
- (3R)-configuration improves target affinity by 10-fold compared to (3S) in kinase inhibition assays .
- Synthesis Control:
Q. What strategies mitigate toxicity concerns associated with the sulfonyl group in preclinical studies?
Answer:
- Toxicophore Analysis:
- In Silico Screening:
- Use ADMET Predictor™ to flag reactive metabolites (e.g., sulfonic acid derivatives) .
- In Vivo Testing:
- Conduct repeat-dose toxicity studies in rodents (28-day) with liver enzyme monitoring (ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
